![molecular formula C13H13ClF3N5O B2578535 1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea CAS No. 2059513-69-6](/img/structure/B2578535.png)

1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

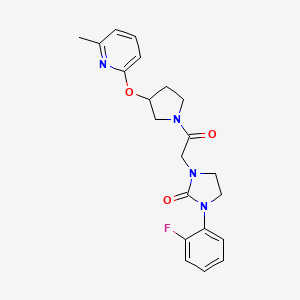

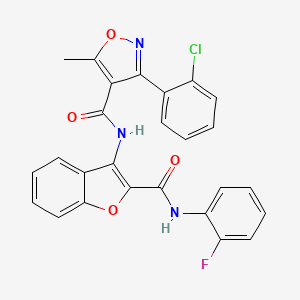

The compound “1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It includes a pyrazole ring and a pyridine ring, both of which are aromatic heterocycles. The trifluoromethyl group attached to the pyridine ring contributes to the unique properties of the compound .科学的研究の応用

Medicinal Chemistry and Drug Development

This compound exhibits promising potential in drug discovery due to its unique structure. Researchers have explored its interactions with biological targets, such as enzymes and receptors. Notably, it has been investigated as a potential inhibitor for specific kinases or enzymes involved in diseases like cancer, inflammation, or metabolic disorders .

Antiparasitic Activity

Recent studies have highlighted the antileishmanial and antimalarial properties of this compound. In particular, it demonstrated potent in vitro antipromastigote activity against Leishmania parasites. Computational simulations revealed favorable binding patterns within the active site of Leishmania PTR1 (lower binding free energy) that contribute to its efficacy .

Biochemical Research

Researchers have employed this compound as a tool in biochemical studies. Its unique trifluoromethyl group can serve as a spectroscopic probe, aiding in the investigation of protein-ligand interactions, enzyme kinetics, and metabolic pathways. Additionally, its synthesis and derivatization have facilitated structure-activity relationship (SAR) studies .

Synthetic Methodology

The trifluoromethyl group in this compound has attracted interest in synthetic chemistry. Scientists have developed practical methods for introducing this functional group into other molecules. For instance, lithiation followed by trapping with various electrophiles has enabled the functionalization of the 5-position in related pyridine derivatives .

Targeting PI3K Signaling Pathway

The compound’s trifluoromethyl alkyl-substituted pyridine moiety plays a crucial role in inhibiting phosphoinositide 3-kinases (PI3Ks). These kinases are involved in cell proliferation, apoptosis, motility, and glucose metabolism. Notably, the FDA-approved drug Alpelisib contains a similar trifluoromethyl-substituted pyridine motif .

将来の方向性

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the synthesis of several pharmaceuticals . It is expected that many novel applications of these compounds will be discovered in the future .

特性

IUPAC Name |

1-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-3-ethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClF3N5O/c1-2-18-12(23)21-9-5-20-22(6-9)7-11-10(14)3-8(4-19-11)13(15,16)17/h3-6H,2,7H2,1H3,(H2,18,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMCJFNIYGYHEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CN(N=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClF3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2578456.png)

![4-(2-methyloxazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2578457.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2578458.png)

![[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2578464.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] 3-methylbutanoate](/img/structure/B2578468.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2578469.png)